tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC15903378
Molecular Formula: C11H21NO5S
Molecular Weight: 279.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO5S |
|---|---|
| Molecular Weight | 279.36 g/mol |
| IUPAC Name | tert-butyl 3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H21NO5S/c1-11(2,3)17-10(13)12-7-9(8-12)5-6-16-18(4,14)15/h9H,5-8H2,1-4H3 |
| Standard InChI Key | JVIDYAXZPMXQIF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)CCOS(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate belongs to the azetidine class of four-membered nitrogen-containing heterocycles. The Boc group at the azetidine nitrogen enhances stability during synthetic procedures, while the methylsulfonyloxyethyl moiety () introduces electrophilic reactivity . Key identifiers include:
The compound’s three-dimensional conformation reveals a strained azetidine ring (bond angle ~90°), which influences its reactivity. The methylsulfonyl group adopts a tetrahedral geometry, facilitating its role as a leaving group in substitution reactions .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate typically involves multi-step protocols:
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Azetidine Ring Formation: Cyclization of 1,3-diaminopropane derivatives or ring-opening of epoxides .
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Boc Protection: Treatment with di-tert-butyl dicarbonate () in the presence of a base (e.g., triethylamine) to protect the azetidine nitrogen .
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Side Chain Introduction:
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Starting Material: tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 124-63-0).
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Reagents: Methanesulfonyl chloride (2.5 equiv), triethylamine (3.0 equiv), tetrahydrofuran (THF) solvent.
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Conditions: Stir at 20°C under nitrogen for 2 hours.
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Workup: Quench with water, extract with ethyl acetate, and purify via column chromatography (Yield: >90%) .
Reactivity and Functionalization
The methylsulfonyloxy group () serves as an excellent leaving group, enabling:
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Nucleophilic Substitution: Displacement by amines, thiols, or alkoxides to form C–N, C–S, or C–O bonds.
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Cross-Coupling Reactions: Suzuki-Miyaura couplings for aryl group introduction .
Mechanistic Insight:
The reaction of tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate with nucleophiles proceeds via an mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the sulfonate group, leading to inversion of configuration .
Pharmaceutical Applications
Intermediate in Drug Synthesis
This compound is pivotal in synthesizing:
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Fumagillol Analogues: Patented derivatives show anti-obesity activity by inhibiting methionine aminopeptidase-2 (MetAP-2), a target in angiogenesis regulation .
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Sulfonamide Antibiotics: Structural analogs inhibit bacterial dihydropteroate synthase, critical for folate biosynthesis.
Case Study: In US Patent 9,682,965B2, the compound is used to synthesize fumagillol derivatives that reduce body weight in murine models by 15–20% over four weeks .
Pharmacokinetic Considerations
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Blood-Brain Barrier (BBB) Permeability: The Boc group enhances lipophilicity (), facilitating CNS penetration .
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Metabolism: Hepatic CYP450 enzymes cleave the Boc group, yielding the free azetidine amine, which undergoes further glucuronidation .
| Parameter | Specification | Source |
|---|---|---|
| GHS Pictogram | Warning | |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed) | |
| Precautionary Measures | Use gloves, eye protection, and ventilation |
Recent Research and Future Directions
Advances in Synthetic Methodology
Recent efforts focus on flow chemistry techniques to optimize sulfonylation steps, reducing reaction times from 2 hours to 15 minutes while maintaining yields >90% .
Emerging Therapeutic Applications
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Neurodegenerative Diseases: Derivatives are being evaluated as MAGL (monoacylglycerol lipase) inhibitors for Alzheimer’s disease, showing IC values of 2.7 nM in preclinical models .
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Anticancer Agents: Conjugation with platinum(II) complexes enhances cytotoxicity against glioblastoma cells (IC = 8.3 μM) .
Environmental and Regulatory Considerations
The compound’s environmental fate remains understudied. Preliminary ecotoxicity data indicate a 96-hour LC of 12 mg/L for Daphnia magna, warranting further analysis.
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